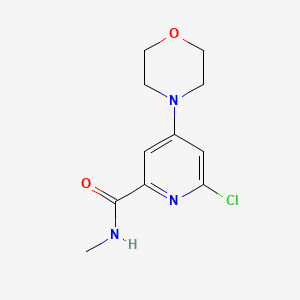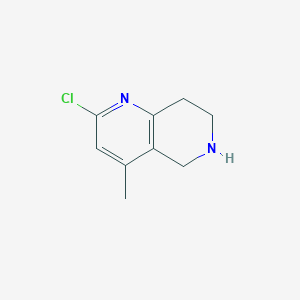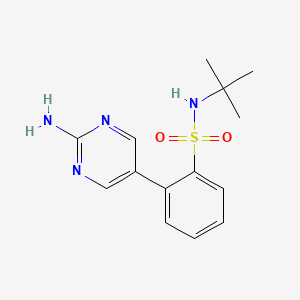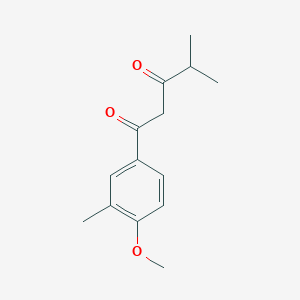
N-(4-bromo-3-methylphenyl)-2-(4-methylsulfonylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-3-methylphenyl)-2-(4-methylsulfonylphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a bromo-substituted phenyl ring and a methylsulfonyl-substituted phenyl ring, connected through an acetamide linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-methylphenyl)-2-(4-methylsulfonylphenyl)acetamide typically involves the following steps:
Bromination: The starting material, 3-methylphenyl, undergoes bromination to introduce a bromine atom at the 4-position.
Sulfonylation: The 4-methylphenyl group is sulfonylated to introduce the methylsulfonyl group.
Acetamide Formation: The brominated and sulfonylated intermediates are then coupled through an acetamide linkage using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-bromo-3-methylphenyl)-2-(4-methylsulfonylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the bromine position.
Aplicaciones Científicas De Investigación
N-(4-bromo-3-methylphenyl)-2-(4-methylsulfonylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies to understand its biological activity and potential therapeutic effects.
Medicine: Research is conducted to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It may be used in the production of materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of N-(4-bromo-3-methylphenyl)-2-(4-methylsulfonylphenyl)acetamide involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-bromo-3-methylphenyl)-2-(4-methylsulfonylphenyl)benzamide
- N-(4-bromo-3-methylphenyl)-2-(4-methylsulfonylphenyl)propionamide
Uniqueness
N-(4-bromo-3-methylphenyl)-2-(4-methylsulfonylphenyl)acetamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C16H16BrNO3S |
|---|---|
Peso molecular |
382.3 g/mol |
Nombre IUPAC |
N-(4-bromo-3-methylphenyl)-2-(4-methylsulfonylphenyl)acetamide |
InChI |
InChI=1S/C16H16BrNO3S/c1-11-9-13(5-8-15(11)17)18-16(19)10-12-3-6-14(7-4-12)22(2,20)21/h3-9H,10H2,1-2H3,(H,18,19) |
Clave InChI |
GBKTXAFBNISQQI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)NC(=O)CC2=CC=C(C=C2)S(=O)(=O)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]pentanoic acid](/img/structure/B13879649.png)
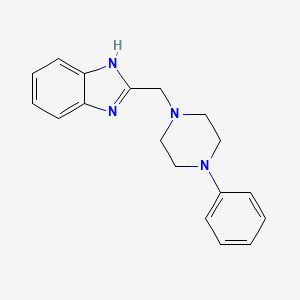


![8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B13879668.png)

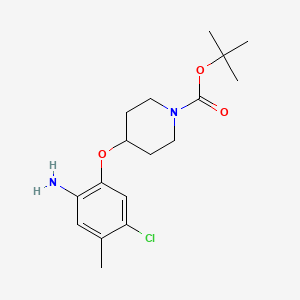
![Methyl 4-[(4-chlorophenyl)methylsulfanyl]benzoate](/img/structure/B13879677.png)
![1-Bromo-2-[(4-ethylphenyl)methyl]-4-iodo-5-methylbenzene](/img/structure/B13879692.png)
